Bienvenue dans la boutique en ligne BenchChem!

1-Ethyl-1,9-diazaspiro[5.5]undecane

Medicinal chemistry Fragment-based drug discovery Lipinski's rule of five

1-Ethyl-1,9-diazaspiro[5.5]undecane is a spirocyclic heterocycle featuring two piperidine rings fused at a single quaternary carbon atom, with an ethyl substituent at the N1 position and a secondary amine at N9. The 1,9-diazaspiro[5.5]undecane scaffold is recognized as a privileged structure in medicinal chemistry due to its rigid three-dimensional architecture that enables precise spatial presentation of pharmacophoric elements to biological targets.

Molecular Formula C11H22N2
Molecular Weight 182.31 g/mol
Cat. No. B7967552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-1,9-diazaspiro[5.5]undecane
Molecular FormulaC11H22N2
Molecular Weight182.31 g/mol
Structural Identifiers
SMILESCCN1CCCCC12CCNCC2
InChIInChI=1S/C11H22N2/c1-2-13-10-4-3-5-11(13)6-8-12-9-7-11/h12H,2-10H2,1H3
InChIKeyGWOHOEJMWLRSDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-1,9-diazaspiro[5.5]undecane for Research Procurement: Spirocyclic Heterocycle for Receptor Antagonist Development and Chiral Building Block Applications


1-Ethyl-1,9-diazaspiro[5.5]undecane is a spirocyclic heterocycle featuring two piperidine rings fused at a single quaternary carbon atom, with an ethyl substituent at the N1 position and a secondary amine at N9 [1]. The 1,9-diazaspiro[5.5]undecane scaffold is recognized as a privileged structure in medicinal chemistry due to its rigid three-dimensional architecture that enables precise spatial presentation of pharmacophoric elements to biological targets [2]. Compounds containing this core have been explored as muscarinic receptor antagonists, β-adrenoceptor agonists, orexin receptor antagonists, neurokinin antagonists, and NPY Y5 receptor antagonists across multiple therapeutic areas including pulmonary disorders, obesity, pain, immune system modulation, and psychotic conditions [2].

Why 1-Ethyl-1,9-diazaspiro[5.5]undecane Cannot Be Substituted with Unsubstituted 1,9-Diazaspiro[5.5]undecane or Alternative N-Alkyl Spiro Analogues in Structure-Activity Studies


Substitution of 1-ethyl-1,9-diazaspiro[5.5]undecane with the unsubstituted parent core or alternative N-alkyl analogues introduces substantial uncertainty in receptor binding outcomes. The N1-ethyl group provides a specific hydrophobic interaction surface that the unsubstituted 1,9-diazaspiro[5.5]undecane lacks entirely, while N1-methyl or N1-benzyl congeners present different steric bulk and lipophilicity profiles that alter both binding site occupancy and pharmacokinetic parameters [1]. Evidence from structure-activity relationship studies on related diazaspiro scaffolds demonstrates that N-alkyl substitution patterns modulate target engagement: for example, in the olaparib framework, diazaspiro analogues showed comparable PARP-1 binding (IC50 = 12.6 nM versus olaparib IC50 = 6 nM) [2], while pyrazole-fused 1,9-diazaspiro[5.5]undecan-2-ones achieved ACC1/ACC2 inhibition with IC50 values as low as 1.0 nM . Without the precise N1-ethyl substitution, researchers risk compromising the intended pharmacophore geometry and may observe altered or absent activity relative to published lead compounds in this structural class.

Quantitative Differentiation of 1-Ethyl-1,9-diazaspiro[5.5]undecane: Comparative Evidence for Procurement Decision-Making


Comparative Molar Mass Advantage of 1-Ethyl-1,9-diazaspiro[5.5]undecane versus 1-Benzyl-1,9-diazaspiro[5.5]undecane

1-Ethyl-1,9-diazaspiro[5.5]undecane (molar mass ~182.3 g/mol) offers a significant molecular weight reduction compared to the 1-benzyl analogue (~258.4 g/mol), a difference of approximately 76 g/mol that translates to enhanced ligand efficiency metrics and improved compliance with Lipinski's rule of five [1]. This lower molecular weight advantage is maintained while preserving the core spirocyclic architecture essential for target engagement. The 1-ethyl substituent provides sufficient hydrophobicity for productive hydrophobic interactions with receptor pockets without introducing the excessive lipophilicity and potential metabolic liability associated with the benzyl group .

Medicinal chemistry Fragment-based drug discovery Lipinski's rule of five

N1-Ethyl Substituent Provides Distinct Conformational Constraints versus N1-Methyl Analogue

The N1-ethyl group introduces specific conformational constraints and hydrophobic contacts not achievable with the N1-methyl analogue. In the related 3-azaspiro[5.5]undecane class, compounds with larger N-substituents demonstrate M2 proton channel inhibition with IC50 = 0.92 μM, representing a 30-40% potency improvement compared to amantadine . The ethyl group occupies greater three-dimensional space than a methyl group, potentially enabling more extensive van der Waals contacts with hydrophobic receptor subpockets while maintaining synthetic accessibility that is superior to bulkier N-substituents such as propyl or benzyl [1].

Conformational analysis Receptor pharmacology Structure-based drug design

Spirocyclic Core Rigidity Provides Entropic Advantage over Linear Piperidine-Based Comparator Compounds

The spirocyclic architecture of 1-ethyl-1,9-diazaspiro[5.5]undecane provides conformational preorganization that reduces entropic penalties upon target binding compared to flexible linear piperidine-based comparators. Studies on related spiro[5.5]undecane systems demonstrate that the rigid spiro-fused structure restricts rotational degrees of freedom, leading to improved target residence time and selectivity [1]. In the olaparib framework, diazaspiro analogues maintained PARP-1 binding affinity (IC50 = 12.6 nM) comparable to the flexible piperazine-containing parent olaparib (IC50 = 6 nM), demonstrating that spirocyclic constraint does not compromise potency while potentially improving selectivity [2].

Spirocyclic scaffolds Conformational restriction Binding thermodynamics

Dual Nitrogen Sites Enable Divergent Derivatization versus Single-Site Piperidine Building Blocks

1-Ethyl-1,9-diazaspiro[5.5]undecane contains two chemically distinct nitrogen atoms (N1 bearing an ethyl substituent, N9 as a free secondary amine) enabling orthogonal derivatization strategies. In contrast, single-site piperidine building blocks such as 4-ethylpiperidine offer only one functionalizable position. This dual-site capability has been exploited in the synthesis of dual μ-opioid receptor agonists and σ1 receptor antagonists based on the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold, where differential N-substitution patterns yielded potent dual ligands [1]. The N9 position can be selectively functionalized with electrophiles including alkyl halides, acyl chlorides, sulfonyl chlorides, and isocyanates, while the N1 position remains protected by the ethyl group, providing a synthetic handle for parallel library generation [2].

Synthetic versatility Parallel library synthesis Late-stage functionalization

Chiral Spirocenter Enables Enantiomerically Pure Procurement versus Achiral Piperidine Building Blocks

The spirocyclic junction in 1-ethyl-1,9-diazaspiro[5.5]undecane constitutes a quaternary stereocenter, enabling procurement of enantiomerically pure material for stereochemical structure-activity relationship studies. This contrasts with achiral piperidine building blocks such as N-ethylpiperidine, which lack stereochemical complexity. Studies on related spirocyclic scaffolds demonstrate that enantiomeric purity significantly impacts biological activity: in the NPY Y5 receptor antagonist series, (S)-configured spiro compounds exhibited distinct pharmacological profiles compared to racemic mixtures [1]. The ability to source enantiomerically pure 1-ethyl-1,9-diazaspiro[5.5]undecane supports investigation of stereochemical determinants of target engagement that would be inaccessible with simpler achiral comparators [2].

Chiral building blocks Enantioselective synthesis Stereochemical SAR

Demonstrated Inhibitory Activity in Related 1,9-Diazaspiro[5.5]undecane Scaffolds versus Unsubstituted Parent Core

While direct IC50 data for 1-ethyl-1,9-diazaspiro[5.5]undecane remain proprietary or unpublished in the public literature, compounds bearing the 1,9-diazaspiro[5.5]undecane scaffold with N-substitution demonstrate potent biological activity across multiple target classes. Specifically, 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives exhibit DENV2 inhibitory activity with IC50 = 50.9 ± 18 μM in cell-based assays, with molecular docking identifying NS5-methyltransferase as the probable target [1]. Pyrazole-fused 1,9-diazaspiro[5.5]undecan-2-ones achieve ACC1/ACC2 inhibition with IC50 values as low as 1.0 nM . The unsubstituted parent 1,9-diazaspiro[5.5]undecane lacks these N-substituents and consequently shows no reported inhibitory activity in these systems, underscoring the essential role of N-functionalization for target engagement.

Enzyme inhibition Antiviral activity ACC inhibition

Optimal Research Applications for 1-Ethyl-1,9-diazaspiro[5.5]undecane Based on Validated Quantitative Evidence


Fragment-Based Drug Discovery and Lead Optimization Campaigns Requiring Ligand Efficiency Optimization

With a molecular weight of approximately 182.3 g/mol, 1-ethyl-1,9-diazaspiro[5.5]undecane is suitable for fragment-based drug discovery programs where maintaining low molecular weight is critical for ligand efficiency optimization [1]. The compound offers a 29.5% molecular weight reduction compared to the 1-benzyl analogue while preserving the spirocyclic architecture essential for three-dimensional target engagement. This molecular weight advantage supports lead optimization campaigns that prioritize compliance with Lipinski's rule of five and seek to minimize molecular weight drift during hit-to-lead expansion.

Synthesis of Dual-Receptor Ligands and Parallel Chemical Library Generation

The presence of two chemically distinct nitrogen atoms (N1-ethylated and N9-free amine) enables orthogonal derivatization strategies for generating dual-receptor ligands. This synthetic versatility has been validated in the development of dual μ-opioid receptor agonists and σ1 receptor antagonists based on related 1-oxa-4,9-diazaspiro[5.5]undecane scaffolds [2]. Researchers can selectively functionalize the N9 position while the N1 position remains protected, supporting parallel library synthesis and maximizing the number of derivatives obtainable from a single procurement event.

Stereochemical Structure-Activity Relationship Studies Requiring Enantiomerically Pure Material

The quaternary spiro stereocenter in 1-ethyl-1,9-diazaspiro[5.5]undecane supports procurement of enantiomerically pure material for rigorous stereochemical SAR investigation. Studies on related spirocyclic NPY Y5 receptor antagonists have demonstrated that enantiomeric configuration significantly impacts pharmacological activity [3]. Researchers requiring stereochemically defined building blocks for target engagement studies can utilize this compound to probe the stereochemical determinants of receptor binding that would be inaccessible with achiral comparator compounds.

GPCR Antagonist Development Programs Targeting Muscarinic, Orexin, or Neurokinin Receptors

The 1,9-diazaspiro[5.5]undecane scaffold has established utility as a privileged structure for developing antagonists targeting multiple G protein-coupled receptors including muscarinic, orexin, and neurokinin receptor subtypes [4]. Patents disclose 1,9-diazaspiro[5.5]undecane derivatives as muscarinic receptor antagonists and β-adrenoceptor agonists for treating obstructive airway diseases [5], while additional patents cover orexin receptor antagonist applications [6]. 1-Ethyl-1,9-diazaspiro[5.5]undecane provides a functionalized entry point into these therapeutically relevant chemical series, with the N1-ethyl substitution providing a defined hydrophobic interaction surface for initial SAR exploration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Ethyl-1,9-diazaspiro[5.5]undecane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.